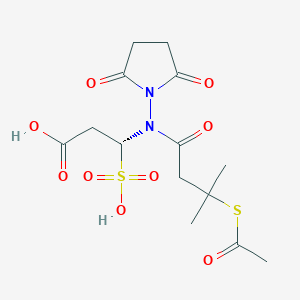
Satmbba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Satmbba is a specialized chemical compound used primarily in biochemical research. This compound is known for its ability to form stable linkages with proteins and other biomolecules, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Satmbba undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiol group, leading to the formation of disulfides.
Reduction: The compound can be reduced to break disulfide bonds, regenerating the thiol group.
Substitution: The succinimidyl ester group can react with amines to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, amides, and thiol-containing derivatives, which are useful in various biochemical applications.
Applications De Recherche Scientifique
Satmbba is widely used in scientific research, including:
Chemistry: It is used as a cross-linking agent to study protein-protein interactions.
Biology: The compound is employed in labeling and modifying biomolecules for imaging and tracking studies.
Medicine: It has applications in drug delivery systems, where it helps in attaching therapeutic agents to targeting molecules.
Industry: The compound is used in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism by which sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine exerts its effects involves the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions enable the compound to modify and stabilize proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate: Another cross-linking agent with similar applications but different structural features.
Sulfosuccinimidyl-N-succinimidyl-4-(5-nitro-2-pyridyldithio)pentanoate: A thiol-sensitive linker used in antibody-drug conjugates.
Uniqueness
Satmbba is unique due to its specific functional groups that allow for versatile chemical modifications. Its ability to form both amide and disulfide bonds makes it particularly valuable in complex biochemical applications.
Propriétés
Numéro CAS |
131068-49-0 |
|---|---|
Formule moléculaire |
C14H20N2O9S2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
Clé InChI |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES isomérique |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES canonique |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Key on ui other cas no. |
131068-49-0 |
Synonymes |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















